Lobucavir Lobucavir Lobucavir has been used in trials studying the treatment of HIV Infections and Cytomegalovirus Infections.
Lobucavir is a nucleoside analog of deoxyguanine with broad-spectrum antiviral activity. Lobucavir is phosphorylated in vivo to its triphosphate form and inhibits viral DNA polymerase and viral DNA replication.
Brand Name: Vulcanchem
CAS No.: 126062-18-8
VCID: VC0533435
InChI: InChI=1S/C11H15N5O3/c12-11-14-9-8(10(19)15-11)13-4-16(9)7-1-5(2-17)6(7)3-18/h4-7,17-18H,1-3H2,(H3,12,14,15,19)/t5-,6-,7-/m1/s1
SMILES: C1C(C(C1N2C=NC3=C2N=C(NC3=O)N)CO)CO
Molecular Formula: C11H15N5O3
Molecular Weight: 265.27 g/mol

Lobucavir

CAS No.: 126062-18-8

Cat. No.: VC0533435

Molecular Formula: C11H15N5O3

Molecular Weight: 265.27 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Lobucavir - 126062-18-8

Specification

CAS No. 126062-18-8
Molecular Formula C11H15N5O3
Molecular Weight 265.27 g/mol
IUPAC Name 2-amino-9-[(1R,2R,3S)-2,3-bis(hydroxymethyl)cyclobutyl]-1H-purin-6-one
Standard InChI InChI=1S/C11H15N5O3/c12-11-14-9-8(10(19)15-11)13-4-16(9)7-1-5(2-17)6(7)3-18/h4-7,17-18H,1-3H2,(H3,12,14,15,19)/t5-,6-,7-/m1/s1
Standard InChI Key GWFOVSGRNGAGDL-FSDSQADBSA-N
Isomeric SMILES C1[C@@H]([C@H]([C@@H]1N2C=NC3=C2N=C(NC3=O)N)CO)CO
SMILES C1C(C(C1N2C=NC3=C2N=C(NC3=O)N)CO)CO
Canonical SMILES C1C(C(C1N2C=NC3=C2N=C(NC3=O)N)CO)CO
Appearance Solid powder

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a purine base linked to a bicyclic cyclobutane moiety with dual hydroxymethyl substituents (Figure 1). X-ray crystallography reveals chair-like conformation of the cyclobutane ring, with the guanine base adopting anti-orientation relative to the sugar mimic . This configuration enables:

  • Stable hydrogen bonding with viral polymerase active sites

  • Resistance to enzymatic degradation compared to ribose-containing analogs

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry127759-89-1
SMILESNC1=NC2=C(N=CN2[C@@H]3CC@H[C@H]3CO)C(=O)N1
InChI KeyGWFOVSGRNGAGDL-FSDSQADBSA-N
LogP (Predicted)-2.1
Aqueous Solubility7.54 mg/mL

Physicochemical Profile

Lobucavir demonstrates amphiphilic properties due to its polar hydroxymethyl groups and hydrophobic purine base . The compound exhibits:

  • pKa values of 10.17 (acidic) and 0.67 (basic)

  • Polar surface area of 125.76 Ų facilitating membrane permeability

  • Stability across pH 2–8, enabling oral formulation development

Mechanism of Action

Metabolic Activation

Unlike many nucleoside analogs requiring viral kinases for initial phosphorylation, lobucavir undergoes triphosphorylation in both infected and uninfected cells . Cellular kinases sequentially add phosphate groups to yield lobucavir triphosphate (LBV-TP), the active metabolite . Infected cells show 2–3 fold higher LBV-TP concentrations due to:

  • Upregulated cellular kinase activity during viral replication

  • Reduced efflux mechanisms in virally compromised cells

Viral Polymerase Inhibition

LBV-TP competitively inhibits viral DNA polymerases with exceptional potency:

  • Ki = 5 nM against CMV DNA polymerase vs. 20 nM for ganciclovir-TP

  • 50% inhibitory concentration (IC₅₀) of 0.05 μM for HBV polymerase
    Mechanistically, LBV-TP:

  • Competes with dGTP for incorporation into growing DNA chains

  • Causes chain termination after incorporation due to lacking 3'-OH group

  • Induces polymerase conformational changes reducing processivity

Antiviral Spectrum and Efficacy

Herpesvirus Family Activity

Table 2: In Vitro Antiviral Potency

VirusIC₅₀ (μM)Cell TypeSource
CMV0.12Human fibroblasts
HSV-10.08Vero cells
VZV0.15HEL cells
EBV0.23P3HR-1 cells

Notably, lobucavir maintained activity against UL97-mutant CMV strains resistant to ganciclovir (EC₅₀ shift <2-fold vs. >100-fold for GCV) .

Hepatitis B Virus Suppression

In HBV-transfected HepG2 cells:

  • 90% reduction in viral DNA at 1 μM

  • Synergistic effect observed with ribavirin (combination index=0.32)
    Phase II trials demonstrated 3.5 log₁₀ HBV DNA reduction after 12-week therapy .

Clinical Development History

Phase II CMV Prophylaxis Trial

Trial Design:

  • 200 mg BID vs. placebo in 278 transplant recipients

  • Primary endpoint: CMV disease through 100 days post-transplant

Results:

  • 62% risk reduction in CMV disease (HR 0.38, p=0.003)

  • Comparable safety profile to placebo group

Discontinuation Rationale

Despite promising efficacy, development halted due to:

  • Preclinical carcinogenicity signals in rodent models

    • Urinary bladder tumors at 200 mg/kg/day (20× human dose)

  • Emergence of newer antivirals with better safety profiles

  • Market prioritization of HBV therapies with higher barriers to resistance

Pharmacokinetic Profile

Table 3: Human Pharmacokinetic Parameters

ParameterValue (200 mg BID)Source
Cₘₐₓ1.8 μg/mL
Tₘₐₓ1.5 h
AUC₀–₁₂9.2 μg·h/mL
Renal Excretion78% unchanged
Plasma t₁/₂3.1 h

Key features:

  • Linear pharmacokinetics up to 400 mg BID

  • No CYP450 metabolism (excreted primarily via glomerular filtration)

  • 18% protein binding enables good tissue penetration

Comparative Antiviral Analysis

Advantages Over Ganciclovir

ParameterLobucavirGanciclovir
Activation MechanismCellular kinasesViral UL97 kinase
Resistance BarrierHighModerate
Oral Bioavailability92%6–9%
CNS Penetration45% of plasma24–70%

Cross-Resistance Profile

Lobucavir retains activity against:

  • HSV mutants with altered thymidine kinase (TK⁻)

  • CMV UL97 mutants (GCV-resistant)

  • HBV polymerase mutants resistant to lamivudine

Future Perspectives

While no longer in active development, lobucavir's unique properties warrant consideration for:

  • Salvage therapy for multidrug-resistant herpesviruses

  • Component of combination antiviral regimens

  • Structural template for next-generation cyclobutyl nucleosides

Ongoing research directions include:

  • Prodrug formulations to reduce urinary concentration

  • Targeted delivery using nanoparticle carriers

  • Exploration of anti-poxvirus activity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator